Dodecanoic acid, 9-decenyl ester
Description
Properties
CAS No. |
166520-98-5 |
|---|---|
Molecular Formula |
C22H42O2 |
Molecular Weight |
338.6 g/mol |
IUPAC Name |
dec-9-enyl dodecanoate |
InChI |
InChI=1S/C22H42O2/c1-3-5-7-9-11-13-14-16-18-20-22(23)24-21-19-17-15-12-10-8-6-4-2/h4H,2-3,5-21H2,1H3 |
InChI Key |
RLZIIYYLBOKIHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCCCCCCCC=C |
Origin of Product |
United States |
Preparation Methods
Reaction Procedure
In a typical setup, equimolar amounts of dodecanoic acid (200.32 g/mol) and 9-decenol (156.27 g/mol) are combined in anhydrous benzene or toluene. Concentrated sulfuric acid (1–5 wt%) is added dropwise under inert atmosphere (argon or nitrogen). The mixture is refluxed at 80–120°C for 4–8 hours. Post-reaction, the organic layer is washed with sodium bicarbonate to neutralize residual acid, followed by drying over magnesium sulfate. The solvent is removed via rotary evaporation, and the crude product is purified by vacuum distillation (b.p. 110–120°C at 30 mmHg).
Key Parameters:
Limitations
Excess acid catalyst may promote side reactions such as dehydration of 9-decenol to 1,9-decadiene, reducing ester yield.
Enzymatic Esterification Using Lipases
Biocatalytic methods employing immobilized lipases (e.g., Candida antarctica lipase B) offer a greener alternative. This approach avoids acidic waste and operates under milder conditions (30–60°C).
Protocol
A mixture of dodecanoic acid (10 mmol), 9-decenol (10 mmol), and C. antarctica lipase B (Novozym 435, 5–10 wt%) in hexane is stirred at 50°C for 24–48 hours. The enzyme is filtered, and the solvent is evaporated. The ester is isolated via silica gel chromatography (hexane:ethyl acetate = 95:5).
Advantages:
Metal-Catalyzed Dehydration
Transition metal catalysts like titanium sulfate or zirconium oxychloride enable ester synthesis via alcohol-acid condensation. This method is particularly effective for sterically hindered alcohols.
Titanium Sulfate Method
Dodecanoic acid (2.5 equiv) and camphene-derived 9-decenol (1 equiv) are heated with titanium sulfate (0.25:1 catalyst:substrate ratio) at 80°C for 25 hours. The product is purified by fractional distillation under reduced pressure.
Performance Metrics:
- Conversion: 74.5% crude, 95% after purification.
- Activation Energy: 31.01 kJ/mol (first-order kinetics).
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A mixture of dodecanoic acid, 9-decenol, and PTSA in toluene is irradiated at 100°C for 15–30 minutes. Yields of 88–92% are reported, though scalability remains a challenge.
Comparative Analysis of Methods
Industrial-Scale Production Considerations
For bulk synthesis, continuous-flow reactors with solid acid catalysts (e.g., Amberlyst-15) are preferred. A pilot study using a packed-bed reactor at 120°C achieved 91% conversion with a residence time of 2 hours. Catalyst lifetime exceeded 500 hours without significant deactivation.
Emerging Techniques
Recent patents highlight the use of ruthenium carbene complexes for ethenolysis-based ester synthesis, though yields remain suboptimal (≤65%).
Chemical Reactions Analysis
Types of Reactions
Dodecanoic acid, 9-decenyl ester undergoes several types of chemical reactions, including:
Hydrolysis: This reaction involves breaking the ester bond in the presence of water, yielding dodecanoic acid and 9-decenol.
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This involves exchanging the alkoxy group of the ester with another alcohol, forming a new ester.
Common Reagents and Conditions
Acidic Hydrolysis: Requires a strong acid catalyst like hydrochloric acid and excess water.
Basic Hydrolysis (Saponification): Uses a strong base like sodium hydroxide (NaOH).
Reduction: Typically involves LiAlH4 in anhydrous conditions.
Major Products
Hydrolysis: Produces dodecanoic acid and 9-decenol.
Reduction: Yields primary alcohols.
Transesterification: Forms a new ester and an alcohol.
Scientific Research Applications
Dodecanoic acid, 9-decenyl ester has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of esterification and hydrolysis reactions.
Medicine: Explored for potential therapeutic uses due to its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer industries.
Mechanism of Action
The mechanism by which dodecanoic acid, 9-decenyl ester exerts its effects, particularly its antimicrobial activity, involves disrupting the cell membrane integrity of microorganisms. This disruption leads to cell lysis and death. The ester interacts with the lipid bilayer, causing increased permeability and leakage of cellular contents .
Comparison with Similar Compounds
Research Findings and Innovations
- GC-MS Profiling : Oleyl laurate is detected in Plumeria alba essential oils (7.56% in Indonesian samples) and cold-processed coconut oil, highlighting its natural abundance .
- Synthetic Pathways : Enzymatic esterification of lauric acid with oleyl alcohol achieves >90% yield under green chemistry conditions, minimizing toxic byproducts .
- Toxicity Thresholds: Ethyl dodecanoate production in yeast increases significantly above 1 mM dodecanoic acid, suggesting esterification as a detoxification mechanism .
Q & A
Q. Q1. What analytical methods are recommended for quantifying dodecanoic acid, 9-decenyl ester in complex biological matrices?
A1. Gas chromatography-mass spectrometry (GC-MS) is the most reliable method for quantification. Optimize parameters such as column type (polar or non-polar), ionization mode (electron impact at 70 eV), and temperature programming to resolve co-eluting peaks. For example, a heating rate of 5°C/min and pyrolysis at 600°C can enhance separation efficiency . Internal standards like deuterated analogs (e.g., dodecanoic acid-d5) improve accuracy by correcting for matrix effects .
Q. Q2. How can researchers verify the purity of synthesized this compound?
A2. Combine spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR): Confirm ester linkage via carbonyl (δ ~170 ppm in NMR) and vinyl proton signals (δ ~5.3 ppm in NMR).
- Fourier-Transform Infrared Spectroscopy (FTIR): Look for ester C=O stretching (~1740 cm) and C-O-C vibrations (~1250 cm) .
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection at 210 nm to assess purity (>95% is typical for research-grade material) .
Advanced Research Questions
Q. Q3. What experimental strategies address contradictions in reported cytotoxic effects of dodecanoic acid esters?
A3. Discrepancies often arise from differences in cell lines, ester substituents, and assay conditions. To resolve these:
- Structure-Activity Relationship (SAR) Studies: Compare 9-decenyl ester analogs (e.g., methyl, ethyl, or vinyl esters) to isolate the impact of the alkyl chain on cytotoxicity .
- Mechanistic Profiling: Measure reactive oxygen species (ROS) generation, mitochondrial membrane potential, and caspase activation to differentiate apoptotic pathways .
- Dose-Response Validation: Use standardized protocols (e.g., MTT assay with 24–72 hr exposure) across multiple cell lines (e.g., Caco-2, Hs578t) to ensure reproducibility .
Q. Q4. How can computational modeling enhance the design of dodecanoic acid esters for targeted bioactivity?
A4. Apply in silico tools to predict physicochemical properties and toxicity:
- Molecular Docking: Screen esters against targets like 5-α reductase or apoptosis regulators using AutoDock Vina .
- Quantitative Structure-Activity Relationship (QSAR): Develop models correlating logP, polar surface area, and steric parameters with bioactivity .
- Toxicity Prediction: Use platforms like ProTox-II to assess hepatotoxicity or mutagenicity risks before in vitro testing .
Q. Q5. What sustainable synthesis routes exist for this compound?
A5. Green chemistry approaches include:
- Enzymatic Esterification: Lipase-catalyzed reactions (e.g., using Candida antarctica lipase B) under solvent-free conditions at 50–60°C, achieving >80% yield .
- Microwave-Assisted Synthesis: Reduce reaction time (≤2 hr) and energy use by coupling microwave irradiation with acid catalysts (e.g., p-toluenesulfonic acid) .
- Solvent Selection: Replace traditional solvents (hexane) with cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF) to improve safety and waste reduction .
Data Interpretation and Conflict Resolution
Q. Q6. How should researchers reconcile conflicting thermodynamic data (e.g., boiling points) for this compound?
A6. Cross-validate data using primary sources like the NIST Chemistry WebBook :
- Boiling Point Discrepancies: Compare values measured under identical conditions (e.g., atmospheric pressure vs. vacuum distillation). For dodecanoic acid esters, boiling points typically range 280–320°C, but deuterated analogs may exhibit slight shifts .
- Phase-Change Data: Use differential scanning calorimetry (DSC) to confirm melting points and purity simultaneously .
Q. Q7. What methodologies mitigate batch-to-batch variability in biological activity studies?
A7. Implement rigorous quality control:
- Standardized Extraction: Use Soxhlet extraction with n-hexane or ethyl acetate for consistent compound recovery from natural sources .
- Stability Testing: Store esters under inert gas (N) at −20°C to prevent oxidation of the decenyl chain .
- Biological Replicates: Include ≥3 independent experiments with technical triplicates to account for variability .
Safety and Handling in Academic Settings
Q. Q8. What precautions are essential when handling this compound in laboratory settings?
A8. Follow these guidelines:
- Personal Protective Equipment (PPE): Wear nitrile gloves and safety goggles to avoid skin/eye irritation .
- Ventilation: Use fume hoods for synthesis or solvent evaporation steps due to potential volatile organic compound (VOC) emissions .
- Waste Disposal: Neutralize waste with 10% NaOH before disposal in designated organic waste containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
